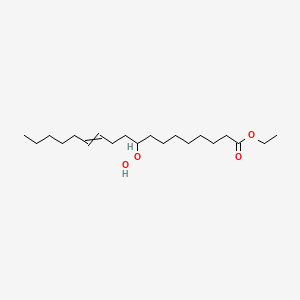

Ethyl 9-hydroperoxyoctadec-12-enoate

Description

Properties

CAS No. |

683273-91-8 |

|---|---|

Molecular Formula |

C20H38O4 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

ethyl 9-hydroperoxyoctadec-12-enoate |

InChI |

InChI=1S/C20H38O4/c1-3-5-6-7-8-10-13-16-19(24-22)17-14-11-9-12-15-18-20(21)23-4-2/h8,10,19,22H,3-7,9,11-18H2,1-2H3 |

InChI Key |

MOFNBUFZVFEFAY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCCC(CCCCCCCC(=O)OCC)OO |

Origin of Product |

United States |

Synthetic and Biogenic Pathways of Ethyl 9 Hydroperoxyoctadec 12 Enoate

Chemical Synthesis Approaches for Hydroperoxy Fatty Acid Esters

The chemical synthesis of hydroperoxy fatty acid esters like Ethyl 9-hydroperoxyoctadec-12-enoate can be approached in two primary ways: by first creating the hydroperoxy fatty acid and then esterifying it, or by directly oxidizing the corresponding fatty acid ester.

Esterification Methodologies for Hydroperoxy Fatty Acids

The esterification of a pre-formed hydroperoxy fatty acid, such as 9-hydroperoxyoctadecadienoic acid (9-HPODE), presents a significant chemical challenge. The hydroperoxide group (-OOH) is sensitive to heat, acid, and reducing or oxidizing conditions, which are common in standard esterification protocols. Milder methods are therefore required to attach the ethyl group without degrading the hydroperoxide moiety. While specific methodologies for this exact transformation are not extensively detailed in common literature, the presence of esterified hydroperoxides in various systems, such as in human monocyte-oxidized LDL, confirms their existence and formation. nih.gov In these biological contexts, essentially all of the hydroperoxyoctadecadienoic acid (HPODE) was found to be in an esterified form. nih.gov

Direct Oxidation Strategies for the Production of this compound

A more direct synthetic route involves the autoxidation or catalyzed oxidation of ethyl linoleate (B1235992). tandfonline.comresearchgate.net This process typically involves a free-radical chain reaction. The reaction is initiated by the abstraction of a hydrogen atom from one of the bis-allylic positions on the ethyl linoleate molecule. researchgate.net This generates a carbon-centered radical, which then reacts with molecular oxygen to form a peroxyl radical. The peroxyl radical can then abstract a hydrogen atom from another ethyl linoleate molecule, propagating the chain reaction and forming an ethyl hydroperoxide.

This chemical oxidation process is generally not regioselective, leading to a mixture of positional isomers, including 9-, 10-, 12-, and 13-hydroperoxides. tandfonline.com The distribution of these isomers can be influenced by reaction conditions, initiators (such as Fe²⁺-ascorbic acid or azo compounds), and the solvent used. tandfonline.comresearchgate.net For instance, the oxidation of ethyl linoleate in an aqueous solution initiated by Fe²⁺-ascorbic acid or 2,2'-azobis(2,4-dimethylvaleronitrile) (B25897) (AMVN) yields a variety of monohydroperoxide isomers. tandfonline.com

Enzymatic Biosynthesis of Hydroperoxy Fatty Acid Ethyl Esters

In biological systems, the formation of hydroperoxy fatty acids is predominantly catalyzed by enzymes, which offer high regio- and stereospecificity.

Lipoxygenase-Mediated Oxygenation and Regio-/Stereospecificity

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the hydroperoxidation of polyunsaturated fatty acids (PUFAs) containing a (1Z, 4Z)-pentadiene system. mdpi.comnih.gov The catalytic mechanism involves the stereospecific abstraction of a hydrogen atom from a doubly allylic carbon, followed by the antarafacial insertion of molecular oxygen. mdpi.comnih.gov This precise mechanism results in the formation of a conjugated diene hydroperoxy fatty acid with a specific chirality. nih.gov

The regio- and stereospecificity of the reaction are determined by the specific LOX enzyme. nih.gov Factors such as the orientation of the fatty acid substrate (head-to-tail) within the enzyme's active site and the specific amino acid residues lining the binding channel control where the oxygen is inserted. nih.govgsartor.org For example, with linoleic acid as the substrate, different LOX enzymes can produce 9R, 9S, or 13S hydroperoxides. mdpi.comnih.gov

Specificity of 9-Lipoxygenases in the Formation of 9-Hydroperoxides

Plant lipoxygenases are often classified based on their positional specificity when reacting with linoleic acid, categorizing them as either 9-LOXs or 13-LOXs. gsartor.orgresearchgate.net 9-Lipoxygenases specifically catalyze the insertion of molecular oxygen at the C-9 position of linoleic acid to form 9-hydroperoxyoctadecadienoic acid (9-HPODE). gsartor.org

The structural basis for this regioselectivity has been linked to specific amino acid residues within the substrate-binding pocket. gsartor.org For many plant 13-LOXs, a bulky histidine residue is present, which is thought to orient the linoleic acid substrate for oxygenation at the C-13 position. In contrast, plant 9-LOXs typically have a smaller valine residue at the equivalent position. gsartor.org This substitution is believed to alter the substrate's orientation, favoring the formation of the 9-hydroperoxide isomer. gsartor.org While LOXs act preferentially on free fatty acids, some isoforms can also oxygenate esterified fatty acids, such as those in triglycerides or ethyl esters, which provides a direct enzymatic pathway to compounds like this compound. nih.govresearchgate.net

Table 1: Comparison of 9-LOX and 13-LOX Specificity

| Feature | 9-Lipoxygenase (9-LOX) | 13-Lipoxygenase (13-LOX) |

|---|---|---|

| Positional Specificity on Linoleic Acid | Oxygenation at the C-9 position. gsartor.org | Oxygenation at the C-13 position. gsartor.org |

| Key Active Site Residue (in plants) | Typically a small residue, such as Valine. gsartor.org | Typically a bulky residue, such as Histidine. gsartor.org |

| Primary Product from Linoleic Acid | 9-Hydroperoxyoctadecadienoic acid (9-HPODE). nih.gov | 13-Hydroperoxyoctadecadienoic acid (13-HPODE). nih.gov |

Role of Other Dioxygenases in Hydroperoxyoctadecenoate Biogenesis

While lipoxygenases are the primary enzymes responsible for the synthesis of 9-HPODE, other dioxygenases are also involved in fatty acid metabolism and can produce hydroperoxides.

Cyclooxygenases (COX): These heme-containing enzymes are well-known for their role in prostaglandin (B15479496) synthesis from arachidonic acid, a process that involves the formation of a hydroperoxide intermediate. nih.gov Some studies suggest that cyclooxygenase may also be involved in the conversion of linoleic acid to its monohydroxy derivatives (HODEs), which are the reduced forms of HPODEs. nih.gov

Cytochrome P450 Enzymes (CYP450): This superfamily of enzymes is involved in the metabolism of a wide range of compounds. Certain CYP450s, particularly from the CYP74 family in plants, are known to metabolize the hydroperoxides produced by LOXs into other oxylipins. nih.gov While they primarily act on existing hydroperoxides, the broader CYP450 system can also directly oxygenate fatty acids to form various products, including epoxy fatty acids. mdpi.com

Fatty Acid α-Dioxygenases (α-DOX): This family of heme-containing enzymes catalyzes the oxygenation at the α-carbon (C-2) of fatty acids to produce 2-hydroperoxy fatty acids. researchgate.net This represents a different pathway from LOX-mediated oxygenation and does not lead to the formation of 9-hydroperoxides. researchgate.net

Bacterial Dioxygenases: Some bacteria, such as Pseudomonas aeruginosa, express unique dioxygenases that can oxygenate unsaturated fatty acids. These enzymes can transform oleic acid into (10S)-hydroperoxyoctadec-8(E)-enoic acid ((10S)-HPOME) and can also slowly oxygenate linoleic acid, demonstrating alternative enzymatic routes for hydroperoxide formation. nih.gov

Table 2: Major Dioxygenase Families in Fatty Acid Oxidation

| Enzyme Family | Primary Substrates | Key Products | Relevance to 9-Hydroperoxide Formation |

|---|---|---|---|

| Lipoxygenases (LOX) | Polyunsaturated fatty acids (e.g., Linoleic Acid). mdpi.com | Regio- and stereo-specific hydroperoxy fatty acids (e.g., 9-HPODE, 13-HPODE). nih.gov | Primary enzymatic pathway for 9-hydroperoxide formation via 9-LOX. gsartor.org |

| Cyclooxygenases (COX) | Arachidonic Acid, Linoleic Acid. nih.govnih.gov | Prostaglandins, Hydroxy fatty acids (HODEs). nih.govnih.gov | May be indirectly involved in the formation of the corresponding alcohol (9-HODE). nih.gov |

| Cytochrome P450 Monooxygenases | Fatty acids, LOX-derived hydroperoxides. nih.govmdpi.com | Epoxy fatty acids, further metabolized oxylipins. nih.govmdpi.com | Primarily metabolizes hydroperoxides rather than forming them from linoleic acid. nih.gov |

| α-Dioxygenases (α-DOX) | Saturated and unsaturated fatty acids. researchgate.net | 2-Hydroperoxy fatty acids. researchgate.net | Not involved; acts on the C-2 position. researchgate.net |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2,2'-azobis(2,4-dimethylvaleronitrile) (AMVN) |

| 9-hydroperoxyoctadecadienoic acid (9-HPODE) |

| 9-hydroxyoctadecadienoic acid (9-HODE) |

| (10S)-hydroperoxyoctadec-8(E)-enoic acid ((10S)-HPOME) |

| 13-hydroperoxyoctadecadienoic acid (13-HPODE) |

| Arachidonic acid |

| This compound |

| Ethyl linoleate |

| Linoleic acid |

| Oleic acid |

Non-Enzymatic Oxidative Formation Mechanisms

The formation of this compound can occur through non-enzymatic pathways, primarily driven by autoxidation and photooxidation processes. These mechanisms involve the reaction of ethyl linoleate, the precursor fatty acid ester, with reactive oxygen species.

Autoxidation Pathways Leading to Hydroperoxy Fatty Acid Esters

Autoxidation is a free-radical chain reaction that is a major pathway for the formation of hydroperoxy fatty acid esters from polyunsaturated fatty acids like ethyl linoleate. nih.govsemanticscholar.org This process is initiated by the abstraction of a hydrogen atom, leading to a cascade of reactions that ultimately yield a variety of hydroperoxide isomers, including this compound.

The autoxidation of ethyl linoleate is particularly susceptible to occur due to the presence of a doubly allylic methylene (B1212753) group at the C-11 position. The carbon-hydrogen bonds at this position are weaker than other C-H bonds in the molecule, making them prone to hydrogen abstraction by radical species. nih.gov

The generally accepted mechanism for the autoxidation of ethyl linoleate involves three main stages: initiation, propagation, and termination.

Initiation: The process begins with the formation of a lipid radical. This can be initiated by various factors, including heat, light, or the presence of metal ions. An initiator molecule (In•) abstracts a hydrogen atom from the C-11 position of ethyl linoleate, forming a pentadienyl radical.

Propagation: The pentadienyl radical is resonance-stabilized, with the unpaired electron delocalized over five carbon atoms (C-9 to C-13). This radical rapidly reacts with molecular oxygen (O2) to form a peroxyl radical. The addition of oxygen can occur at either end of the conjugated diene system, at C-9 or C-13. The resulting peroxyl radicals can then abstract a hydrogen atom from another ethyl linoleate molecule, propagating the chain reaction and forming a lipid hydroperoxide. The formation of this compound specifically results from the reaction of oxygen at the C-9 position of the pentadienyl radical, followed by hydrogen abstraction.

Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.

The autoxidation of ethyl linoleate yields a mixture of conjugated diene hydroperoxide isomers. The primary products are the 9- and 13-hydroperoxides, with smaller amounts of other isomers also being formed. nih.gov The distribution of these isomers can be influenced by factors such as the reaction conditions and the presence of antioxidants.

| Hydroperoxide Isomer | Position of Hydroperoxy Group | Stereochemistry of Conjugated Diene |

|---|---|---|

| Ethyl 9-hydroperoxyoctadeca-10(E),12(Z)-dienoate | C-9 | trans, cis |

| Ethyl 9-hydroperoxyoctadeca-10(E),12(E)-dienoate | C-9 | trans, trans |

| Ethyl 13-hydroperoxyoctadeca-9(Z),11(E)-dienoate | C-13 | cis, trans |

| Ethyl 13-hydroperoxyoctadeca-9(E),11(E)-dienoate | C-13 | trans, trans |

Photooxidation Processes and Lipid Hydroperoxide Formation

Photooxidation is another significant non-enzymatic pathway for the formation of lipid hydroperoxides, including this compound. spkx.net.cn This process is initiated by light and typically involves a photosensitizer. In the context of lipid oxidation, the Type II photooxidation mechanism, which involves singlet oxygen, is of primary importance. spkx.net.cn

Singlet oxygen (¹O₂) is a highly reactive, electrophilic species of molecular oxygen. It is generated when a photosensitizer absorbs light energy and transfers it to ground-state molecular oxygen (triplet oxygen, ³O₂). spkx.net.cn

The reaction between singlet oxygen and an unsaturated fatty acid ester like ethyl linoleate proceeds via the "ene" reaction. In this reaction, singlet oxygen adds to one of the carbons of a double bond, while the hydrogen atom from the adjacent allylic carbon is transferred to the other oxygen atom, and the double bond shifts.

For ethyl linoleate, the double bonds are at C-9 and C-12. Therefore, singlet oxygen can react at either of these double bonds, leading to the formation of different hydroperoxide isomers. The formation of this compound occurs when singlet oxygen reacts with the double bond at C-12, with the subsequent shift of the double bond and formation of the hydroperoxy group at C-9.

Unlike autoxidation, the photooxidation of linoleate via singlet oxygen attack results in a different distribution of hydroperoxide isomers. The reaction of singlet oxygen with the C-12 double bond of ethyl linoleate can lead to the formation of both 9- and 13-hydroperoxides. Similarly, reaction at the C-9 double bond can produce 10- and 12-hydroperoxides.

| Reacting Double Bond | Resulting Hydroperoxide Isomer |

|---|---|

| C-9=C-10 | 10-hydroperoxide |

| C-9=C-10 | 9-hydroperoxide |

| C-12=C-13 | 13-hydroperoxide |

| C-12=C-13 | 12-hydroperoxide |

The specific ratios of these isomers depend on the reaction conditions and the accessibility of the different allylic hydrogens.

Biochemical Roles and Signaling Mechanisms of Hydroperoxy Fatty Acid Ethyl Esters in Non Human Systems

Role as Precursors in Oxylipin Metabolism in Plants

In plants, the oxygenation of polyunsaturated fatty acids like linoleic and α-linolenic acid by lipoxygenases (LOXs) is the initial step in oxylipin biosynthesis. gsartor.orgnih.gov This process can yield either 9-hydroperoxides or 13-hydroperoxides, which then serve as substrates for a variety of enzymes that lead to a diverse array of bioactive compounds. tandfonline.commdpi.com

Fatty acid 9-hydroperoxides, such as the parent form of ethyl 9-hydroperoxyoctadec-12-enoate, are key branching points in the oxylipin pathway. researchgate.netmdpi.com They are substrates for several important enzymes that define distinct metabolic sub-pathways:

Allene (B1206475) Oxide Synthase (AOS): While AOS is more commonly associated with the 13-hydroperoxide pathway leading to jasmonic acid, some AOS enzymes can utilize 9-hydroperoxides to produce unstable allene oxides. nih.govoup.com These intermediates can then be converted to compounds like 10-oxo-phytodienoic acid (10-OPDA). researchgate.net

Hydroperoxide Lyase (HPL): The HPL pathway cleaves the fatty acid hydroperoxide backbone. nih.govwikipedia.org Specifically, 9-HPL acts on 9-hydroperoxides to produce C9 aldehydes, such as (3Z)-nonenal and (3Z,6Z)-nonadienal, and a C9 oxo-acid, 9-oxononanoic acid. mdpi.comnih.govmdpi.com These volatile C9 aldehydes are known as green leaf volatiles and contribute to plant aroma and defense signaling. mdpi.com

Divinyl Ether Synthase (DES): This enzyme converts fatty acid hydroperoxides into divinyl ethers. nih.govnih.gov 9-DES specifically utilizes 9-hydroperoxides to form divinyl ether fatty acids like colneleic acid and colnelenic acid. nih.gov These compounds have demonstrated antimicrobial properties. lookchem.com

| Enzyme | Substrate | Key Products | Reference |

|---|---|---|---|

| Allene Oxide Synthase (AOS) | 9-Hydroperoxyoctadecatrienoic acid (9-HPOT) | 10-oxo-phytodienoic acid (10-OPDA) | researchgate.net |

| Hydroperoxide Lyase (HPL) | 9-Hydroperoxides of linoleic and linolenic acids | C9 aldehydes (e.g., nonenal, nonadienal) and 9-oxononanoic acid | mdpi.com |

| Divinyl Ether Synthase (DES) | 9-Hydroperoxides of linoleic and linolenic acids | Colneleic acid and Colnelenic acid | nih.gov |

The oxylipin pathway, including the branch initiated by 9-hydroperoxides, is integral to how plants respond to various stresses, including pathogen attacks and wounding. taylorfrancis.comresearchgate.net The diverse products of 9-hydroperoxide metabolism contribute to a multi-layered defense strategy.

For instance, the activation of 9-LOX genes and the subsequent production of 9-oxylipins are observed during plant-pathogen interactions. nih.gov These molecules can have direct antimicrobial activity or act as signals to induce other defense responses. researchgate.netcore.ac.uk The production of C9 aldehydes via the HPL pathway contributes to the plant's defense by acting as signaling molecules and potentially having direct toxic effects on pathogens. nih.gov Similarly, divinyl ethers produced by DES have been shown to inhibit the growth of pathogens. nih.govlookchem.com

Oxylipins function as a sophisticated chemical language that mediates interactions both within a single plant (intrasystemic signaling) and between plants and other organisms. taylorfrancis.comoup.com The volatile nature of some oxylipin derivatives, such as the C9 aldehydes from the HPL pathway, allows them to act as airborne signals, alerting neighboring plants to potential threats.

Participation in Cellular Signaling Cascades beyond Jasmonates in Non-Human Organisms

While the jasmonate pathway, which primarily originates from 13-hydroperoxides, is a well-studied aspect of oxylipin signaling, it is clear that other oxylipins, including those derived from 9-hydroperoxides, also have distinct signaling roles. nih.govoup.comcapes.gov.br Research has shown that oxylipins from the 9-LOX pathway can regulate developmental processes, such as lateral root formation, and defense responses through specific signaling cascades that are independent of jasmonic acid. oup.commdpi.comnih.gov These findings suggest that a complex network of oxylipin signals allows plants to fine-tune their responses to a wide range of developmental and environmental cues. taylorfrancis.comresearchgate.net

Broader Biological Implications of Lipid Hydroperoxides in Non-Human Organisms (e.g., membrane remodeling)

The presence of lipid hydroperoxides within cellular membranes has significant biophysical consequences. nih.gov As oxidized lipids, they are more polar than their non-oxidized counterparts. researchgate.net This increased polarity can disrupt the structure and function of cell membranes. nih.govnih.gov

Metabolic Fate and Degradation Pathways of Ethyl 9 Hydroperoxyoctadec 12 Enoate

Enzymatic Transformations of Hydroperoxy Esters

Enzymatic reactions provide specific and controlled pathways for the metabolism of ethyl 9-hydroperoxyoctadec-12-enoate and related lipid hydroperoxides. These transformations are catalyzed by several families of enzymes that convert the unstable hydroperoxy group into more stable or functionally distinct molecules, such as alcohols, aldehydes, and epoxides.

The hydroperoxy group of this compound can undergo enzymatic isomerization and reduction. Isomerization often involves the rearrangement of the conjugated diene structure. For instance, enzymatically formed hydroperoxides typically possess a cis-trans conjugated diene configuration. tandfonline.com However, this can be isomerized to the more thermodynamically stable trans-trans configuration. tandfonline.comjst.go.jp This isomerization can occur during autoxidation processes, with the trans-trans isomers becoming more dominant over time and at higher temperatures. tandfonline.com

Reduction of the hydroperoxy group is a critical detoxification pathway, converting the reactive hydroperoxide into a more stable hydroxy derivative. This reaction is primarily catalyzed by selenium-dependent glutathione (B108866) peroxidases (GPx). nih.gov These enzymes facilitate the two-electron reduction of hydroperoxides to their corresponding alcohols, utilizing glutathione as a reductant. nih.gov This process inhibits further peroxidative damage that could be initiated by the decomposition of the hydroperoxide. gsartor.org

| Reaction Type | Enzyme Family | Substrate Moiety | Product Moiety | Significance |

|---|---|---|---|---|

| Isomerization | Isomerases | cis-trans conjugated diene | trans-trans conjugated diene | Formation of more stable isomers. tandfonline.comjst.go.jp |

| Reduction | Glutathione Peroxidases (GPx) | Hydroperoxy group (-OOH) | Hydroxy group (-OH) | Detoxification, formation of stable alcohols. nih.govgsartor.org |

Hydroperoxide lyases (HPL) are enzymes that cleave the carbon-carbon bond adjacent to the hydroperoxy group, resulting in the formation of short-chain volatile aldehydes and oxo-acids. researchgate.netmdpi.com The specificity of the cleavage depends on the position of the hydroperoxide. This compound, derived from the 9-hydroperoxide of linoleic acid (9-HPODE), is a substrate for 9-HPL. The action of 9-HPL on this substrate leads to the formation of C9 aldehydes. researchgate.netnih.gov

For example, 9-HPL activity in germinating barley seeds transforms 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid into volatile compounds such as 2(E)-nonenal, a C9 aldehyde. nih.gov Similarly, the 13-hydroperoxide isomer is cleaved by 13-HPL to produce C6 aldehydes, such as hexanal. nih.govresearchgate.net These volatile aldehydes are known as "green note" aroma compounds and are significant in the flavor profiles of many plants. mdpi.comresearchgate.net The other product of the cleavage of 9-hydroperoxyoctadec-12-enoate is 12-oxo-dodec-9-enoic acid.

In addition to cleavage, the hydroperoxy group can be enzymatically rearranged to form epoxyalcohols. This transformation is catalyzed by enzymes with epoxyalcohol synthase (EAS) activity, which is a type of hydroperoxide isomerase. nih.govnih.gov Some enzymes exhibit dual functionality, possessing both HPL and EAS activities. nih.gov

When acting on 9-hydroperoxides like this compound, EAS can produce compounds such as 9,10-epoxy-11-hydroxy-12-octadecenoic acid. nih.gov Studies using beetroot extracts have shown that 9-hydroperoxides are converted into specific epoxyalcohols, such as 9R-hydroxy-10E-12R,13S-cis-epoxy derivatives. nih.gov These epoxyalcohols can be further metabolized by epoxide hydrolases to form trihydroxy derivatives (triols), such as 9,12,13-trihydroxyoctadecenoate. nih.gov This pathway represents another route for the diversification of oxylipin signaling molecules derived from primary lipid hydroperoxides. cardiff.ac.uk

Non-Enzymatic Decomposition and Secondary Product Formation

In the absence of enzymatic control, this compound is susceptible to spontaneous or metal-catalyzed decomposition. These non-enzymatic pathways are often initiated by radical reactions and lead to a complex mixture of secondary oxidation products, including various reactive carbonyl species.

The decomposition of lipid hydroperoxides is often initiated by transition metals, such as iron, or by heme-containing compounds. nih.govnih.gov These catalysts facilitate the one-electron reduction of the hydroperoxide, cleaving the weak oxygen-oxygen bond to form an alkoxyl radical. nih.gov This highly reactive radical can then propagate a cascade of further reactions.

Studies on the decomposition of 9-HPODE catalyzed by Fe(2+) ions show that it generates a wide variety of products. nih.gov Interestingly, the degradation of both 9-HPODE and its 13-HPODE isomer often yields an identical set of products, suggesting the involvement of a common intermediate. nih.gov The heme-initiated decomposition of 9-HPODE also proceeds via an alkoxyl radical, leading to a complex series of reactions that produce hydroxy, keto, and epoxy derivatives. nih.gov This radical-mediated process is a key source of the diverse and often cytotoxic products associated with lipid peroxidation. mdpi.com

The unstable intermediates formed during the radical-mediated degradation of hydroperoxides, such as the alkoxyl radical, readily undergo carbon-carbon bond cleavage. This fragmentation is a major source of secondary oxidation products, particularly reactive carbonyl species. researchgate.netlongdom.org The decomposition of hydroperoxides derived from linoleic acid is known to produce a plethora of aldehydes, including malondialdehyde (MDA), hexanal, and various alkenals and hydroxyalkenals. nih.govnih.gov

One of the most studied and toxic products is 4-hydroxy-2-nonenal (4-HNE). researchgate.netnih.gov While 4-HNE is primarily formed from omega-6 fatty acids, its formation from the 9-hydroperoxide involves complex rearrangement and fragmentation reactions. nih.gov The decomposition of 9-HPODE can also lead to other carbonyls, such as 2,4-decadienal, which can further degrade into smaller aldehydes like 2-butenal and hexanal. nih.gov These reactive aldehydes are highly electrophilic and can form adducts with proteins and DNA, contributing to the cytotoxic effects of oxidative stress. researchgate.netnih.gov

| Pathway | Key Catalyst/Process | Primary Product Class | Specific Examples |

|---|---|---|---|

| Enzymatic | Glutathione Peroxidase | Hydroxy fatty acids | Ethyl 9-hydroxyoctadec-12-enoate nih.gov |

| Hydroperoxide Lyase (9-HPL) | C9 Volatiles | 2(E)-nonenal, 9-oxononanoic acid nih.govnih.gov | |

| Epoxyalcohol Synthase (EAS) | Epoxyalcohols, Triols | 9,10-epoxy-11-hydroxy-12-octadecenoic acid nih.govnih.gov | |

| Non-Enzymatic | Radical-mediated (e.g., Fe²⁺, Heme) | Alkoxyl radicals, various secondary products | Hydroxy, keto, and epoxy derivatives nih.govnih.gov |

| Decomposition/Fragmentation | Reactive Carbonyls | Hexanal, 2,4-decadienal, 4-hydroxy-2-nonenal (4-HNE) nih.govresearchgate.net |

Cyclic Peroxide and Endoperoxide Formation from Polyunsaturated Esters

The formation of cyclic peroxides and endoperoxides represents a significant pathway in the degradation of polyunsaturated esters like this compound. These reactions can be initiated both enzymatically and non-enzymatically.

Non-enzymatic formation of endoperoxides can occur during the autoxidation of polyunsaturated fatty acids. nih.gov The process is initiated by the abstraction of a hydrogen atom, leading to the formation of a pentadienyl radical. This radical can then react with molecular oxygen to form a peroxyl radical. nih.gov This peroxyl radical can undergo further reactions, including cyclization, to form endoperoxides. nih.gov For instance, in the autoxidation of linoleic acid, the peroxyl radical can lead to the formation of cyclic peroxides. nih.gov

Enzymatic pathways also contribute to the formation of endoperoxides. Cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) endoperoxide H synthases, catalyze the addition of two molecules of oxygen to polyunsaturated fatty acids like arachidonic acid to form prostaglandin endoperoxides (e.g., PGG2 and PGH2). portlandpress.com While this process is well-documented for free fatty acids, similar enzymatic conversions can be inferred for their ethyl esters under specific biological conditions.

The formation of five- and six-membered cyclic organic peroxides can also occur through various chemical synthesis routes, such as the singlet-oxygen ene reaction with alkenes, which yields hydroperoxides that can then cyclize. nih.gov Another method is the ozonolysis of unsaturated compounds, leading to the intramolecular cyclization of the resulting hydroperoxide group. nih.gov

Table 1: Pathways of Cyclic Peroxide and Endoperoxide Formation

| Pathway | Description | Key Intermediates | References |

|---|---|---|---|

| Non-Enzymatic Autoxidation | Free radical-mediated oxidation of polyunsaturated fatty acids leading to the formation of cyclic products. | Pentadienyl radical, Peroxyl radical | nih.gov |

| Enzymatic (Cyclooxygenase) | Enzyme-catalyzed addition of oxygen to polyunsaturated fatty acids to form prostaglandin endoperoxides. | Prostaglandin G2 (PGG2), Prostaglandin H2 (PGH2) | portlandpress.com |

| Singlet-Oxygen Ene Reaction | Reaction of singlet oxygen with alkenes to form hydroperoxides, which can then undergo intramolecular cyclization. | β-hydroperoxy ketones | nih.gov |

| Ozonolysis | Reaction of ozone with unsaturated compounds, followed by intramolecular cyclization of the resulting hydroperoxides. | Ozonides, Hydroperoxides | nih.gov |

Influence of Environmental Factors on Stability and Degradation of this compound

The stability and degradation of this compound are significantly influenced by various environmental factors, including temperature, light, and the presence of metal ions. These factors can accelerate the decomposition of the hydroperoxide, leading to the formation of a complex mixture of secondary oxidation products.

Temperature: Elevated temperatures generally increase the rate of hydroperoxide decomposition. pitt.edu Thermal treatment of lipids rich in fatty acids leads to a significant increase in lipid oxidation products. nih.gov For instance, studies on various edible oils have shown that increasing the heating temperature from 100°C to 200°C results in a significant increase in the formation of lipid oxidation products like α-dicarbonyl compounds, malondialdehyde (MDA), and α,β-unsaturated aldehydes. nih.gov The degradation of flavonoids, which can act as antioxidants, is also faster with an increase in temperature. mdpi.com

Light: Exposure to light, particularly in the presence of photosensitizers, can promote the photooxidation of unsaturated fatty acid esters, leading to the formation of hydroperoxides. nih.gov Light can also accelerate the degradation of these hydroperoxides. lew.ro Studies on vegetable oils have shown that exposure to light causes oxidative deterioration, leading to changes in the chemical composition and sensory quality of the oils. lew.roresearchgate.net The choice of packaging for oils is crucial in mitigating these degradative processes. lew.ro

Metal Ions: Metal ions, such as iron, can catalyze the decomposition of lipid hydroperoxides, leading to the formation of alkoxyl and peroxyl radicals. nih.gov These highly reactive radicals can then participate in a cascade of secondary reactions, resulting in a wide array of degradation products. The degradation of linoleic acid hydroperoxide by a cysteine-FeCl3 catalyst, for example, results in the formation of isomeric epoxyoxooctadecenoic and epoxyhydroxyoctadecenoic acids. nih.gov

Table 2: Influence of Environmental Factors on Hydroperoxide Degradation

| Factor | Effect on Degradation | Resulting Products | References |

|---|---|---|---|

| High Temperature | Accelerates decomposition | Increased formation of aldehydes, ketones, and other secondary oxidation products. | pitt.edunih.gov |

| Light Exposure | Promotes photooxidation and subsequent degradation | Formation of hydroperoxides and their secondary degradation products. | nih.govlew.roresearchgate.net |

| Metal Ions (e.g., Fe) | Catalyzes decomposition into radicals | Alkoxyl and peroxyl radicals, leading to a complex mixture of secondary products including epoxides. | nih.govnih.gov |

Computational Chemistry and Molecular Modeling of Ethyl 9 Hydroperoxyoctadec 12 Enoate Interactions and Transformations

Quantum Chemical Calculations for Molecular Structure and Conformation of Hydroperoxy Fatty Acid Esters

Quantum chemical calculations are fundamental to understanding the intrinsic properties of hydroperoxy fatty acid esters. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which various properties such as geometry, energy, and spectroscopic parameters can be derived. Such calculations have been extensively used to confirm or reassign proposed structures of fatty acids and their derivatives. mdpi.com

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like Ethyl 9-hydroperoxyoctadec-12-enoate. researchgate.net In the context of lipid hydroperoxides, DFT is employed to optimize molecular geometries, determine the relative energies of different conformers, and investigate reaction mechanisms. nih.gov For instance, DFT studies have been successfully applied to explore the hydrogen abstraction reactions that are central to lipid peroxidation. nih.gov Functionals like B3LYP are commonly used in these studies, often providing results that correlate well with experimental data. mdpi.comnih.gov

For very large systems, such as an enzyme-substrate complex, a hybrid approach like the "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method is more efficient. mdpi.com ONIOM is a multi-layer computational method that treats the chemically active portion of a system (e.g., the reacting atoms in a substrate and the enzyme's active site) with a high-level quantum mechanical method like QCISD(T) or DFT, while the remainder of the system is treated with a less computationally demanding method, such as a lower-level DFT or molecular mechanics. mdpi.com This approach has proven accurate and efficient for studying the thermochemistry of hydrogen abstraction reactions in large hydrocarbon molecules, providing energy barriers and reaction enthalpies with discrepancies generally less than 0.10 kcal/mol compared to high-level methods. mdpi.com

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can be invaluable for structural elucidation. mdpi.com The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted into chemical shifts. nih.govnih.gov

Excellent linear correlations have been demonstrated between DFT-calculated and experimental ¹H and ¹³C NMR chemical shifts for fatty acids and related conjugated systems. mdpi.comnih.gov These computational predictions can help in the unequivocal assignment of geometric isomers and the identification of specific conformers in solution. nih.govrsc.org While DFT calculations provide a valuable tool for predicting ¹³C-NMR properties even with smaller basis sets, accurate prediction of ¹H-NMR chemical shifts often requires larger basis sets that include polarization functions. nih.gov Recent advancements have also integrated DFT-calculated shielding tensors with 3D graph neural networks to further improve the accuracy of chemical shift predictions. nih.govchemrxiv.org

| Proton | Calculated Shift (ppm) at B3LYP/6-311++G(d,p) | Experimental Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| -OOH | 8.15 | 8.21 | -0.06 |

| H-9 | 4.45 | 4.49 | -0.04 |

| H-11 | 5.78 | 5.82 | -0.04 |

| H-12 | 5.95 | 5.99 | -0.04 |

Molecular Dynamics Simulations of Hydroperoxy Ester Interactions in Model Biological Membranes

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. researchgate.net For hydroperoxy esters like this compound, MD simulations provide crucial insights into their behavior within the complex environment of a biological membrane. nih.govnih.gov These simulations can model how the introduction of oxidized lipids affects the structural and dynamic properties of lipid bilayers. uantwerpen.be

Studies have shown that when lipids are peroxidized, the resulting hydroperoxide (-OOH) groups tend to migrate towards the membrane surface. nih.gov There, they can form hydrogen bonds with water molecules and the carbonyl ester groups of phospholipids. nih.govnih.gov This reorientation affects the lipid's conformation, causing the acyl chains of phospholipid hydroperoxides to bend. nih.gov The presence of these polar groups near the membrane's hydrophobic core leads to significant structural changes, including a decrease in bilayer thickness, an increase in the area per lipid, and a higher degree of disorder in the lipid tails. uantwerpen.be These structural perturbations can increase the membrane's permeability to water and reactive oxygen species and may even induce the formation of pores. uantwerpen.beresearchgate.net

| Membrane Property | Effect of Hydroperoxidation | Molecular Rationale |

|---|---|---|

| Bilayer Thickness | Decrease | Bending and disorder of oxidized acyl chains. uantwerpen.be |

| Area per Lipid | Increase | Accommodation of bulky, polar hydroperoxy groups at the interface. uantwerpen.be |

| Acyl Chain Order | Decrease | Disruption of regular lipid packing by kinked chains. nih.gov |

| Water Permeability | Increase | Formation of water defects and transient pores due to increased disorder. uantwerpen.beresearchgate.net |

| Location of -OOH Group | Migrates to membrane-water interface | Formation of hydrogen bonds with water and lipid headgroups. nih.govnih.gov |

Mechanistic Studies of Enzymatic Oxygenation and Rearrangement Reactions

This compound is a product of enzymatic oxygenation, primarily through the action of lipoxygenases (LOX). mdpi.com Computational methods are vital for understanding the detailed mechanisms of these enzymatic reactions, including how the substrate binds to the active site and the energetic landscape of the subsequent chemical transformations. nih.gov

Lipoxygenases are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to form fatty acid hydroperoxides. mdpi.com The catalytic cycle involves a non-heme iron atom in the active site, which can exist in either a ferrous (Fe²⁺) or ferric (Fe³⁺) oxidation state. nih.gov

Computational modeling, often using methods like DFT or combined quantum mechanics/molecular mechanics (QM/MM), allows researchers to investigate the structure of the enzyme's active site and simulate the binding of substrates like linoleic acid. These models can predict the binding orientation of the fatty acid that leads to the specific regio- and stereoselectivity of the oxygenation reaction. For example, modeling can help explain why a particular LOX isoform produces a 9-hydroperoxide versus a 13-hydroperoxide. The models can also shed light on the initial activation step, where the enzyme's iron center abstracts a hydrogen atom from a bis-allylic carbon on the fatty acid, a crucial step that initiates the oxygenation process. nih.gov Furthermore, these simulations can explore how the shape and electrostatics of the active site channel guide the fatty acid radical to react with molecular oxygen at a specific position. nih.gov

Once formed, hydroperoxides can undergo further transformations, either enzymatically or non-enzymatically. mdpi.com Calculating the reaction kinetics and associated energy barriers is key to understanding the fate of these molecules. Computational methods, particularly DFT and variational transition state theory (VTST), are used to map out the potential energy surface for these reactions. researchgate.netaip.orgnih.gov

These calculations can determine the activation energy (the energy barrier that must be overcome for a reaction to occur) for various processes, such as the homolytic cleavage of the O-O bond in the hydroperoxide to form alkoxyl and hydroxyl radicals, or rearrangements like the Hock cleavage. nih.gov For instance, the activation free energy for the permeation of hydrogen peroxide across a lipid bilayer has been calculated to be around 34.5 ± 2.1 kJ/mol, a value that decreases in oxidized membranes. uantwerpen.beuantwerpen.be Similar calculations can be applied to the intramolecular reactions of this compound. A fully hydroperoxidized membrane sees its activation barrier for pore formation lowered by about 5 k_BT. nih.gov By comparing the energy barriers for different potential pathways, researchers can predict the most likely transformation products and the rates at which they will form under various conditions. researchgate.netmdpi.com

| Reaction Step | Description | Typical Calculated Ea (kJ/mol) |

|---|---|---|

| O-O Bond Homolysis (ROOH → RO• + •OH) | Unimolecular decomposition to form radicals. | 150 - 180 |

| Hydrogen Abstraction (ROOH + R'H → ROO• + R'• + H₂) | Chain propagation step in autoxidation. | 60 - 100 |

| Hock Rearrangement | Acid-catalyzed cleavage of the hydroperoxide. | 80 - 120 |

| Membrane Translocation | Movement of the hydroperoxy group across the lipid bilayer center. | ~35 uantwerpen.be |

Research Trajectories and Academic Significance of Ethyl 9 Hydroperoxyoctadec 12 Enoate Studies

Utilization as a Mechanistic Probe in Oxidation Chemistry and Biological Contexts

Ethyl 9-hydroperoxyoctadec-12-enoate and related hydroperoxy fatty acid esters serve as valuable mechanistic probes for investigating the complex processes of lipid oxidation. The initiation of lipid peroxidation, a process implicated in cellular damage, involves the formation of such hydroperoxides. researchgate.netnih.gov The kinetics of the thermal oxidation of ethyl linoleate (B1235992) have been studied, revealing that the process is initiated by the thermal decomposition of its hydroperoxide. This makes this compound a key intermediate to study in understanding the propagation of radical chain reactions.

In biological systems, these compounds are used to understand the impact of oxidative stress. The introduction of hydroperoxides into cellular or model membrane systems allows researchers to observe the subsequent cascade of reactions, including the formation of secondary oxidation products and their effects on cellular components. For instance, fluorescent probes that react with lipid radicals generated during peroxidation can be used to monitor the progression of this process, with hydroperoxides like this compound acting as initiators. dojindo.com

Table 1: Key Research Findings on the Role of Ethyl Linoleate Hydroperoxides in Oxidation Studies

| Research Area | Key Findings |

| Thermal Oxidation | The initial stages of ethyl linoleate oxidation are driven by the thermal decomposition of its hydroperoxide. |

| Radical Chain Reactions | Hydroperoxides are central to the propagation of radical reactions in lipid systems. researchgate.net |

| Biological Oxidative Stress | Used to induce and study the effects of lipid peroxidation on cellular structures and functions. |

| Fluorescent Probing | Can initiate reactions that are detectable by fluorescent probes sensitive to lipid radicals. dojindo.com |

Advancements in Understanding Oxylipin Diversification and Regulatory Networks in Plants

In plants, oxylipins are a diverse group of signaling molecules derived from the oxygenation of polyunsaturated fatty acids like linoleic acid. nih.gov These molecules are involved in a wide array of physiological processes, including defense against pathogens and pests, wound healing, and developmental regulation. nih.govresearchgate.net Fatty acid hydroperoxides are the initial products of the lipoxygenase (LOX) pathway and stand at a crucial metabolic branch point, leading to the formation of various bioactive compounds, including jasmonates and volatile aldehydes. oup.comresearchgate.net

The specific ester form, such as this compound, is less studied than the free acid form in the context of plant signaling. However, the presence of fatty acid ethyl esters (FAEEs) in plants suggests that these derivatives could also play a role in plant physiology. Research into the substrate specificity of plant lipoxygenases has shown that these enzymes can act on fatty acid esters, although often with lower activity compared to the free fatty acids. nih.gov The formation of this compound in plant tissues could contribute to the diversification of the oxylipin profile, potentially leading to novel signaling outcomes or serving as a metabolic intermediate.

Table 2: Plant Lipoxygenases and their Substrate Preferences

| Enzyme | Substrate(s) | Key Outcome(s) |

| 9-Lipoxygenase (9-LOX) | Linoleic acid, α-linolenic acid | Produces 9-hydroperoxy fatty acids. nih.gov |

| 13-Lipoxygenase (13-LOX) | Linoleic acid, α-linolenic acid | Produces 13-hydroperoxy fatty acids, precursors to jasmonic acid. nih.gov |

Development of Biocatalytic Systems for Directed Synthesis of Specific Hydroperoxy Esters

The specific synthesis of hydroperoxy esters like this compound is of significant interest for producing standards for research and for potential industrial applications. Biocatalytic systems, employing enzymes like lipoxygenases and lipases, offer a green and highly selective alternative to chemical synthesis. mdpi.com

Lipoxygenases can be used to catalyze the specific oxygenation of ethyl linoleate to produce a mixture of hydroperoxide isomers. mdpi.com The regioselectivity of the lipoxygenase (i.e., whether it produces the 9- or 13-hydroperoxide) is dependent on the specific enzyme used. nih.gov For example, maize 9-lipoxygenase specifically produces the (9S)-hydroperoxide from linoleic acid. nih.gov Following the lipoxygenase-catalyzed reaction, lipases can be employed for the esterification of the resulting hydroperoxy fatty acid with ethanol (B145695) to yield this compound. mdpi.comacademindex.com The development of efficient, reusable biocatalytic systems is an active area of research. mdpi.com

Table 3: Biocatalytic Approaches for Hydroperoxy Ester Synthesis

| Enzymatic Step | Enzyme Class | Function |

| Oxygenation | Lipoxygenase (LOX) | Regio- and stereospecific addition of oxygen to ethyl linoleate. mdpi.com |

| Esterification | Lipase | Catalyzes the formation of the ethyl ester from the hydroperoxy fatty acid and ethanol. mdpi.com |

Future Directions in Lipidomics and Metabolomics of Hydroperoxy Fatty Acid Esters in Non-Human Systems

The fields of lipidomics and metabolomics are rapidly advancing, providing powerful tools to comprehensively analyze the complex lipid profiles of biological systems. aocs.orgmdpi.comscispace.com These approaches are crucial for understanding the roles of minor lipid species like this compound in non-human systems such as plants, fungi, and bacteria.

Future research will likely focus on developing more sensitive and specific analytical methods to detect and quantify low-abundance hydroperoxy fatty acid esters in complex biological matrices. lipidomicssociety.org This will enable a more detailed understanding of their metabolic pathways and their regulation under different physiological and environmental conditions. For instance, lipidomic studies on plants under biotic or abiotic stress could reveal dynamic changes in the levels of this compound and other oxylipins, shedding light on their potential roles in stress responses. nih.govmdpi.com

Furthermore, integrating lipidomics data with other 'omics' data, such as transcriptomics and proteomics, will provide a more holistic view of the regulatory networks in which these molecules participate. This systems-level approach will be instrumental in elucidating the precise functions of hydroperoxy fatty acid esters in the intricate web of cellular metabolism and signaling in non-human organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.